4-[(4-Methoxyphenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid
Description
4-[(4-Methoxyphenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid is a sulfone-containing heterocyclic compound characterized by a six-membered thiane ring with two sulfonyl oxygen atoms (1,1-dioxo group) and a carboxylic acid substituent at the 4-position. These analogs share core features such as sulfonyl groups, carboxylic acid moieties, and methoxyphenyl substituents, which are critical for their roles in drug synthesis and biological activity.
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-1,1-dioxothiane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5S/c1-19-12-4-2-11(3-5-12)10-14(13(15)16)6-8-20(17,18)9-7-14/h2-5H,6-10H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFAYLYLKIKLIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2(CCS(=O)(=O)CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxyphenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid typically involves the use of thiane derivatives and methoxyphenyl compounds. One common method involves the reaction of 4-methoxybenzyl chloride with thiane-4-carboxylic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the product can be achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methoxyphenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4-[(4-Methoxyphenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Methoxyphenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
3-(1,1-Dioxo-1lambda⁶,4-thiazinan-4-yl)-3-(4-methoxyphenyl)propanoic Acid
- Molecular Formula: C₁₄H₁₉NO₅S
- Molecular Weight : 313.37 g/mol
- Key Features: A thiazinane (six-membered ring with nitrogen and sulfur) instead of a thiane ring. Propanoic acid chain linked to the 4-methoxyphenyl group. High purity (NLT 97%) for API intermediates .
- Applications : Used in pharmaceutical synthesis due to its stability and compatibility with ISO-certified manufacturing processes .
4-(2-Methoxyethyl)-1,1-dioxo-1Lambda⁶-thiane-4-carboxylic Acid
- Molecular Formula : C₉H₁₆O₅S
- Molecular Weight : 236.29 g/mol
- Key Features :
- A 2-methoxyethyl substituent instead of the (4-methoxyphenyl)methyl group.
- Smaller molecular size and lower molecular weight compared to methoxyphenyl analogs.
(4-Fluoro-1,1-dioxo-1lambda⁶-thian-4-yl)methanesulfonyl Chloride
- Molecular Formula : C₆H₁₀ClFO₄S₂
- Molecular Weight : 288.78 g/mol
- Key Features :
- Fluorine atom and sulfonyl chloride group enhance electrophilicity.
- Lack of carboxylic acid but presence of a reactive sulfonyl chloride for conjugation.
- Applications : Intermediate in synthesizing sulfonamide derivatives or covalent inhibitors .
Pyrrolidine-3-carboxylic Acid Derivatives (e.g., 14{2,6} and 14{2,7})
- Molecular Formulas : C₂₃H₂₉N₃O₅ (14{2,6}), C₂₂H₂₄N₄O₄ (14{2,7})
- Key Features: Pyrrolidine ring instead of thiane/thiazinane. Ureido and cyanophenyl substituents for targeted binding.
- Applications : High-purity (>96%) compounds for kinase inhibition or receptor modulation studies .
Comparative Data Table
Research Findings and Substituent Effects
Aromatic vs. Fluorine and sulfonyl chloride in ’s compound increase reactivity but reduce biocompatibility without further modification .
Ring System Impact :
- Thiazinane rings (nitrogen-containing) may offer better solubility in polar solvents than purely sulfur-based thiane systems.
Carboxylic Acid Role :
- Critical for salt formation (improving bioavailability) in API intermediates , whereas its absence in sulfonyl chloride derivatives limits direct therapeutic use .
Purity and Yield :
- Thiazinane and pyrrolidine derivatives achieve >96% purity , essential for regulatory compliance in drug development.
Biological Activity
4-[(4-Methoxyphenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid is an organic compound notable for its unique thiane ring structure, which contributes to its diverse biological activities. This compound has been the subject of various studies aimed at understanding its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anti-inflammatory research.
The molecular formula of this compound is C14H18O5S, with a molecular weight of 298.36 g/mol. Its structure features a methoxyphenyl group and a carboxylic acid group attached to a thiane ring, which enhances its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial activity with MIC values ranging from 3.91 to 62.5 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus .
- Mechanism of Action : The interaction of the methoxyphenyl group with hydrophobic pockets in bacterial proteins may disrupt essential processes, leading to bacterial inhibition .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro. The carboxylic acid group is believed to play a crucial role in modulating inflammatory pathways by interacting with specific receptors involved in inflammation .
Study on Antimicrobial Efficacy
A study evaluating the efficacy of various thiane derivatives, including this compound, found that it outperformed traditional antibiotics in certain cases. The compound showed a lethal effect against resistant strains of bacteria at concentrations significantly lower than those required for conventional treatments .
Anti-inflammatory Research
In a separate investigation focusing on inflammatory markers, the compound was tested on cultured human cells exposed to inflammatory stimuli. Results indicated a reduction in pro-inflammatory cytokines when treated with this thiane derivative, suggesting its potential use as an anti-inflammatory agent .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Thiazolidine-4-carboxylic acid | Thiazolidine | Moderate (MIC = 125 µg/mL) | Low |
| 4-Methyl-1,1-dioxo-thiane | Methyl Thiane | High (MIC = 31 µg/mL) | Moderate |
| 4-[(4-Methoxyphenyl)methyl]-1,1-dioxo-thiane | Methoxy Thiane | Very High (MIC = 3.91 µg/mL) | High |
This table illustrates that this compound exhibits superior antimicrobial and anti-inflammatory properties compared to other similar compounds.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The carboxylic acid moiety can form hydrogen bonds with enzyme active sites, inhibiting their function.
- Protein Interaction : The hydrophobic interactions between the methoxy group and protein structures may alter protein conformation and function.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(4-Methoxyphenyl)methyl]-1,1-dioxo-1Lambda⁶-thiane-4-carboxylic acid?
- Methodology : The synthesis typically involves constructing the thiane ring followed by oxidation to introduce the sulfone (1,1-dioxo) group. A plausible route includes:
- Step 1 : Thiane ring formation via cyclization of a dithiol intermediate.
- Step 2 : Alkylation with 4-methoxybenzyl bromide to introduce the aryl-methyl group.
- Step 3 : Oxidation of the thiane to the sulfone using Oxone or hydrogen peroxide .
- Step 4 : Carboxylic acid functionalization via hydrolysis of a nitrile or ester precursor.
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Use H and C NMR to confirm substituent positions (e.g., methoxy protons at ~3.8 ppm, sulfone resonance at ~130-140 ppm for C) .
- IR Spectroscopy : Validate sulfone (S=O stretching at ~1150-1300 cm) and carboxylic acid (O-H stretch at ~2500-3300 cm) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] or [M-H] ions) .
Q. What are the key solubility and stability considerations for this compound in experimental settings?
- Solubility : The carboxylic acid group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) but limits solubility in non-polar solvents. Salt formation (e.g., sodium or hydrochloride salts) may improve aqueous solubility .
- Stability :
- pH Sensitivity : Avoid strongly acidic/basic conditions to prevent hydrolysis of the sulfone or decarboxylation.
- Light/Temperature : Store in amber vials at -20°C to prevent photodegradation and thermal decomposition .
Advanced Research Questions
Q. What strategies are effective for resolving discrepancies in reported biological activities of this compound?
- Root Cause Analysis :
- Purity Variability : Compare batch purity via HPLC and assess bioactivity correlation .
- Assay Conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) and control for pH/osmolarity .
- Validation : Replicate studies using orthogonal assays (e.g., enzyme inhibition vs. cellular viability) to confirm target specificity .
Q. How can computational modeling be applied to predict the interaction mechanisms of this compound with enzymatic targets?
- Methods :
- Docking Studies : Use software like AutoDock Vina to model binding poses with sulfone and carboxylic acid groups interacting with catalytic residues (e.g., hydrogen bonding with serine hydrolases) .
- MD Simulations : Simulate ligand-protein stability over 100 ns to assess binding free energy (ΔG) using AMBER or GROMACS .
- Validation : Cross-reference predictions with experimental mutagenesis data (e.g., alanine scanning of binding pockets) .
Q. What are the methodological challenges in determining the stereochemical configuration of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
